n-Benzyl-1-(4-fluorophenyl)methanamine

Catalog No.
S711121
CAS No.
55096-88-3
M.F
C14H14FN
M. Wt
215.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzyl-1-(4-fluorophenyl)methanamine

CAS Number

55096-88-3

Product Name

n-Benzyl-1-(4-fluorophenyl)methanamine

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

InChI

InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

SXZSRGKJZKOZRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Synthesis and Characterization:

n-Benzyl-1-(4-fluorophenyl)methanamine, also known as N-benzyl-4-fluorobenzylamine, can be synthesized through various methods, including reductive amination and Buchwald-Hartwig coupling reactions. [, ] Studies have explored the optimization of these methods to achieve high yields and purities of the final product. [] Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound. [, ]

Potential Uses in Medicinal Chemistry:

Research suggests that n-Benzyl-1-(4-fluorophenyl)methanamine may possess interesting biological activities, making it a potential candidate for further investigation in medicinal chemistry. Studies have reported its potential as:

  • Anticancer agent: The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. [, ] Further studies are needed to elucidate the mechanisms of action and explore its potential for cancer treatment.
  • Antidepressant agent: Some studies have indicated that n-Benzyl-1-(4-fluorophenyl)methanamine may have antidepressant-like effects in animal models. [] However, more research is required to understand its mechanism of action and potential therapeutic applications.

N-Benzyl-1-(4-fluorophenyl)methanamine is an organic compound with the molecular formula C₁₄H₁₄FN and a molecular weight of approximately 215.27 g/mol. This compound features a benzyl group attached to a methanamine moiety, with a fluorine atom substituted on the para position of the phenyl ring. Its structural formula can be represented as:

text
F |C6H5—C—NH—C6H5

This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to the influence of the fluorine atom on its chemical properties.

  • Skin and eye irritation: Aromatic amines can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of airborne particles may irritate the respiratory tract [].

Further Considerations

  • The presence of fluorine may introduce specific properties, but more research is needed to understand its influence in this context.
  • Limited information is available on the physical and chemical properties (melting point, boiling point, etc.) of n-Benzyl-1-(4-fluorophenyl)methanamine.
  • The mechanism of action of this compound, if any, remains unknown due to the lack of research on its biological activity.
Typical for amines and aromatic compounds. These include:

  • N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom, often using alkyl halides.
  • Acylation: The compound can react with acyl chlorides to form amides.
  • Oxidation: Under certain conditions, it may be oxidized to form imines or other nitrogen-containing compounds .

Several methods exist for synthesizing N-Benzyl-1-(4-fluorophenyl)methanamine:

  • Direct Amination: This involves reacting 4-fluorobenzaldehyde with benzylamine in the presence of a catalyst under controlled conditions.
  • Reduction of Imines: An alternative approach is to first form an imine from 4-fluorobenzaldehyde and benzylamine, followed by reduction using reducing agents like sodium borohydride.
  • Catalytic Methods: Recent studies have explored catalytic oxidative coupling methods that enable the formation of such compounds under mild conditions .

N-Benzyl-1-(4-fluorophenyl)methanamine has potential applications in:

  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in synthesizing drugs targeting neurochemical pathways.
  • Organic Synthesis: It can be utilized as a building block for more complex organic molecules in research and industrial settings.

Several compounds exhibit structural similarities to N-Benzyl-1-(4-fluorophenyl)methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-FluorobenzylamineC₈H₁₀FNLacks the benzyl group; simpler structure
N-Methyl-4-fluorobenzylamineC₉H₁₂FNContains a methyl group instead of a benzyl
N-Benzyl-3-(4-fluorophenyl) methanamineC₁₄H₁₄FNDifferent positioning of the fluorine atom
4-Fluoro-N-benzylanilineC₁₄H₁₃FNContains an amino group instead of an amine

Uniqueness

N-Benzyl-1-(4-fluorophenyl)methanamine is unique due to its specific combination of a benzyl group and a para-fluoro substitution on the phenyl ring, which may impart distinct electronic properties compared to its analogs. This feature could influence its reactivity and biological interactions significantly.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-benzyl-1-(4-fluorophenyl)methanamine

Dates

Modify: 2023-08-15

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